N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative featuring a 3,5-bis(trifluoromethyl)phenyl core linked to a hydroxyethyl-indole moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2O2/c1-28-5-4-11-6-12(2-3-16(11)28)17(29)10-27-18(30)13-7-14(19(21,22)23)9-15(8-13)20(24,25)26/h2-9,17,29H,10H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWRBYVELXUWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the construction of the indole ring followed by the attachment of the benzamide moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole structure .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzamide moiety would yield an amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of indole have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects. The mechanism often involves the modulation of apoptotic pathways and inhibition of cancer cell proliferation .
Neuroprotective Effects
Research has suggested that indole-based compounds can cross the blood-brain barrier and exert neuroprotective effects. These compounds may enhance neuronal survival and reduce oxidative stress, which is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyl group in the compound is believed to play a critical role in these protective mechanisms .
Pharmacological Applications
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory applications. Compounds with trifluoromethyl groups have been reported to exhibit enhanced anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways . This could be beneficial in treating chronic inflammatory conditions.
Antibacterial Activity
Fluorinated compounds have been extensively studied for their antibacterial properties. Preliminary studies indicate that similar indole derivatives possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl moiety may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes .
Materials Science
Development of Functional Materials
The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices. Its ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl groups contribute to the thermal stability and solubility of the material, which are critical for device performance .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection
A study investigating the neuroprotective effects of indole derivatives found that treatment with these compounds led to a significant reduction in neuronal death induced by oxidative stress in vitro. This suggests a promising avenue for developing therapies targeting neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
(a) N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
- Structure : Shares the 3,5-bis(trifluoromethyl)benzamide core but substitutes the hydroxyethyl-indole group with a pyrazine ring and chlorinated ethyl chain.
- Synthesis : Prepared via coupling of 3,5-bis(trifluoromethyl)benzoic acid with 1-(3-chloropyrazin-2-yl)ethanamine using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate .
- Key Differences : The pyrazine moiety introduces nitrogen-rich aromaticity, which may alter solubility and target binding compared to the indole group in the target compound.
(b) N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide
- Structure : Features a cyclopropylmethyl group and an oxadiazole-pyrazine hybrid substituent.
- Synthesis : Involves multi-step reactions, including cyanide substitution and cyclization with hydroxylamine derivatives .
- Key Differences : The oxadiazole ring enhances metabolic resistance and may improve bioavailability compared to the hydroxyl-indole group in the target compound.
Hydroxyethyl-Benzamide Analogs
(a) N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Simpler benzamide with a methyl substituent and a hydroxyethyl-dimethyl chain.
- Synthesis: Derived from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, confirmed by X-ray crystallography .
Indole-Containing Benzamide Derivatives
(a) N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)
- Structure : Combines a bis(trifluoromethyl)phenylsulfonyl group with a 4-chlorobenzoyl-indole moiety.
- Synthesis : Produced via coupling of indole-acetic acid derivatives with sulfonamides .
- Key Differences : The sulfonamide linker and chlorobenzoyl group may enhance enzyme inhibition (e.g., COX-2) compared to the hydroxyethyl group in the target compound.
(b) Elinzanetantum
- Structure : Neurokinin receptor antagonist with a bis(trifluoromethyl)phenyl group and a pyridin-3-yl-propanamide chain .
- Key Differences : The absence of an indole ring suggests divergent biological targets (e.g., neurokinin vs. serotonin receptors).
Activity and Pharmacological Trends
*Inferred based on structural analogs.
Challenges :
- Steric hindrance from the indole and trifluoromethyl groups may reduce reaction yields.
- Hydroxyl group stability during purification requires mild conditions (e.g., silica gel chromatography).
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.35 g/mol. The presence of trifluoromethyl groups is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many indole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, benzamide derivatives have shown promise as RET kinase inhibitors, which are relevant in certain cancers such as thyroid cancer .
- Antioxidant Activity : The indole moiety is known for its antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting against diseases associated with oxidative damage .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through various pathways including kinase inhibition. |
| Antioxidant | Reduces oxidative stress, protecting cells from damage. |
| Neuroprotective | Possible effects on neurodegenerative conditions due to antioxidant properties. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study evaluating indole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong anticancer potential .
- Neuroprotective Effects : Research on related indole compounds has suggested neuroprotective effects in models of neurodegeneration, possibly through their antioxidant properties .
- Kinase Inhibition : A specific case study demonstrated that a benzamide derivative could effectively inhibit RET kinase activity in vitro and in vivo, leading to reduced proliferation of RET-driven tumor cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step route involving amide coupling. A common approach involves reacting 3,5-bis(trifluoromethyl)benzoyl chloride with a hydroxylated indole ethylamine precursor under basic conditions (e.g., potassium carbonate in acetonitrile). Purification typically employs column chromatography, and yields are optimized by controlling reaction stoichiometry and temperature (30–50°C). Structural analogs in similar benzamide systems highlight the importance of anhydrous conditions to avoid hydrolysis of the trifluoromethyl groups .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR (to verify aromatic protons, indole NH, and hydroxyl groups), FTIR (to confirm amide C=O stretches ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline samples, X-ray diffraction (using SHELX programs for refinement ) provides unambiguous confirmation of stereochemistry. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What solubility profiles and formulation strategies are applicable for this compound in biological assays?
- Methodological Answer : The compound’s solubility is influenced by its trifluoromethyl and hydroxyl groups. Preliminary testing in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) is recommended. For low aqueous solubility, use co-solvents like PEG-400 or cyclodextrin-based carriers. Dynamic light scattering (DLS) can assess colloidal stability in physiological buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications to the indole moiety (e.g., substituents at the 1-methyl position) or benzamide ring (e.g., halogens, methoxy groups) .
- Step 2 : Test in vitro activity against target enzymes (e.g., bacterial phosphopantetheinyl transferases ) using enzyme inhibition assays (IC50 determination).
- Step 3 : Correlate substituent effects with activity using multivariate regression analysis. Molecular docking (e.g., AutoDock Vina) can predict binding interactions, guided by crystallographic data from related benzamides .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Experimental : Replicate assays under standardized conditions (e.g., fixed ATP concentration for kinase assays) and include positive controls (e.g., known inhibitors). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results.
- Computational : Apply cheminformatics tools (e.g., KNIME or MOE) to analyze batch effects or assay interference (e.g., colloidal aggregation). Meta-analysis of published data with attention to assay parameters (e.g., pH, temperature) is critical .
Q. How can the crystal structure of this compound be determined, and what insights does it provide?
- Methodological Answer :
- Crystallization : Use vapor diffusion with solvents like methanol/water. Mount crystals on a diffractometer (e.g., Bruker D8 Venture) and collect data at 100 K.
- Refinement : Process data with SHELXT (for structure solution) and SHELXL (for refinement). Analyze hydrogen-bonding networks (e.g., N–H···O/F interactions) to explain stability and packing motifs. For example, centrosymmetric dimers observed in related benzamides stabilize the crystal lattice .
Q. What strategies mitigate instability of this compound under physiological or storage conditions?
- Methodological Answer :
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Common issues include hydrolysis of the amide bond or oxidation of the indole ring.
- Stabilization : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage. Use antioxidants (e.g., BHT) in solution formulations. For in vivo studies, consider prodrug strategies (e.g., esterification of the hydroxyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
